molecular formula C9H12N2O2S B1474720 2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1781455-75-1

2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B1474720
CAS No.: 1781455-75-1
M. Wt: 212.27 g/mol
InChI Key: VWBXGKGYPNBVGI-UHFFFAOYSA-N
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Description

2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is a high-value chemical scaffold designed for advanced pharmaceutical research and drug discovery applications. This specialized heterocyclic compound features a unique fused ring system combining pyrazole and thiopyran motifs, which serves as a critical building block for developing novel bioactive molecules. The structural framework of tetrahydrothiopyranopyrazole compounds is recognized in medicinal chemistry for its potential as a core scaffold in various therapeutic agents, analogous to related pyranopyrazole derivatives which have demonstrated a range of biological activities including antimicrobial and antitumor properties . The incorporation of the sulfur atom in the thiopyran ring enhances molecular diversity and offers distinct electronic properties compared to oxygen-containing analogs, potentially influencing drug-receptor interactions and metabolic stability. Researchers utilize this compound primarily as a key intermediate in synthetic organic chemistry for constructing more complex molecular architectures, particularly in the development of potential enzyme inhibitors and receptor modulators. The carboxylic acid functional group at the 3-position provides an essential handle for further synthetic elaboration through amide bond formation or esterification, enabling the creation of diverse compound libraries for structure-activity relationship studies. This product is offered with guaranteed high purity standards and is strictly for research purposes in laboratory settings only. Not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-11-8(9(12)13)6-5-14-4-3-7(6)10-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBXGKGYPNBVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CSCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a thiopyrano ring fused to a pyrazole ring. Its molecular formula is C9H11N3SC_9H_{11}N_3S with a molecular weight of 193.27 g/mol. The compound's unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in metabolic pathways. The exact mechanism remains under investigation but may involve inhibition or activation of key biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study reported that certain pyrazole derivatives demonstrated antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive bacteria like Bacillus cereus and Micrococcus luteus .

Anticancer Potential

Other research has explored the anticancer potential of pyrazole derivatives. In vitro studies have shown that some compounds can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This suggests that this compound might also exhibit similar properties warranting further exploration .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in various studies. For example, derivatives containing the pyrazole moiety have been evaluated for their inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses. The structure-activity relationship (SAR) indicates that modifications in the functional groups can significantly enhance or diminish enzyme inhibitory activity .

Case Studies

  • Antimicrobial Study : A series of synthesized pyrazole derivatives were tested for their antibacterial activity. Among them, certain compounds demonstrated superior efficacy against Staphylococcus aureus, indicating that structural modifications can lead to enhanced antimicrobial properties .
  • Anticancer Research : In a study focusing on the cytotoxic effects of pyrazole derivatives on human cancer cell lines, it was found that specific substitutions at the pyrazole ring significantly improved apoptotic induction compared to unmodified compounds .

Data Summary Table

Activity Target Effect Reference
AntibacterialGram-positive bacteriaMIC: 32 - 128 µg/mL
AnticancerCancer cell linesInduces apoptosis
Enzyme inhibitionCOX/LOXInhibition observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with analogs differing in substituents or heteroatoms:

Compound Name Substituent (Position 2) Heteroatom Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors CAS RN
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid* Ethyl S C₉H₁₂N₂O₂S 212.27 (calc.) 2 4 N/A
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid H S C₇H₈N₂O₂S 184.22 2 4 912635-70-2
2-Methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid Methyl S C₈H₁₀N₂O₂S 198.24 2 4 1517611-23-2
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid Isopropyl S C₁₀H₁₄N₂O₂S 226.30 2 4 1782227-68-2
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Methyl O C₁₀H₁₄N₂O₃ 210.23 0 3 78052-51-4
Key Observations:

Bulkier groups (e.g., isopropyl in ) further elevate molecular weight and steric hindrance, which may influence binding affinity in biological targets.

Heteroatom Impact: Replacing sulfur with oxygen (e.g., pyrano[4,3-c]pyrazole in ) reduces molecular weight (~26 Da difference) and alters electronic properties. Sulfur’s larger atomic radius and polarizability may enhance π-π stacking interactions in thiopyrano derivatives .

Preparation Methods

Synthetic Strategy Overview

The key approach to synthesizing 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is based on 1,3-dipolar cycloaddition reactions (1,3-DC) of nitrile imines with sulfur-substituted acetylenes or cyclic sulfur-containing dipolarophiles. This method allows regioselective formation of pyrazole derivatives fused to thiopyrano rings, which is critical for obtaining the desired heterocyclic framework.

1,3-Dipolar Cycloaddition Reaction

  • Dipole and Dipolarophile : The nitrile imine dipole is generated in situ and reacted with sulfur-substituted acetylenes or cyclic α,β-unsaturated thiolactones.
  • Regiocontrol : The oxidation state of sulfur in the dipolarophile influences the regioselectivity of the cycloaddition. For example:
    • Sulfur in +2 oxidation state favors formation of 5-regioisomers.
    • Sulfur in +6 oxidation state favors 4-regioisomers.
  • Lewis Acid Catalysis : The use of Lewis acids such as scandium triflate (Sc(OTf)3) can further direct regioselectivity toward specific isomers, often favoring the 4-regioisomer.

Reaction Conditions and Procedure

  • The nitrile imine is typically generated by dehydrohalogenation or base-induced elimination from hydrazonoyl halides.
  • The dipolarophile (thiolactone or sulfur-substituted alkyne) is added under controlled temperature conditions, often at room temperature or slightly elevated temperatures.
  • Solvents such as dichloromethane or acetonitrile are commonly used.
  • Reaction times vary but are generally in the range of several hours to ensure complete conversion.

Post-Cycloaddition Modifications

  • The cycloadducts obtained from 1,3-DC are often further oxidized or hydrolyzed to introduce the carboxylic acid functionality at the 3-position of the pyrazole ring.
  • Oxidizing agents such as ceric ammonium nitrate (CAN) may be used for selective oxidation.
  • Hydrolysis under acidic or basic conditions yields the free carboxylic acid.

Experimental Data Summary

Step Reagents/Conditions Outcome/Notes
Generation of nitrile imine Base-induced elimination from hydrazonoyl halide In situ generation of reactive dipole
1,3-Dipolar cycloaddition Reaction with sulfur-substituted alkyne or thiolactone, Lewis acid catalyst (optional) Formation of fused pyrazole-thiopyrano ring system with regioselectivity control
Oxidation Ceric ammonium nitrate (CAN) Introduction of carboxylic acid group
Hydrolysis Acidic or basic aqueous conditions Liberation of this compound

Theoretical and Mechanistic Insights

  • The regioselectivity and reactivity trends have been supported by computational studies analyzing global and local reactivity indices of the reactants.
  • Molecular electrostatic potential maps and topological analyses provide rationale for the preferred regioisomers.
  • Theoretical models predict that smaller ring sizes in cyclic dipolarophiles favor 4-regioisomers, while larger rings favor 5-regioisomers.

Research Findings and Applications

  • The described synthetic route is efficient and provides a high degree of regioselectivity in synthesizing fused pyrazole-thiopyrano derivatives.
  • The final compound, this compound, has been studied for its potential biological activities, including nanomolar-scale bioactivity in related thienopyrazole derivatives.
  • The methodology is versatile and can be adapted to synthesize a variety of related heterocyclic compounds by modifying the dipolarophile or reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Reactant of Route 2
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid

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